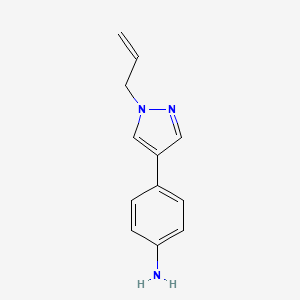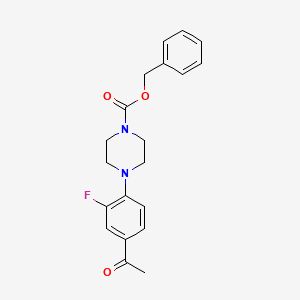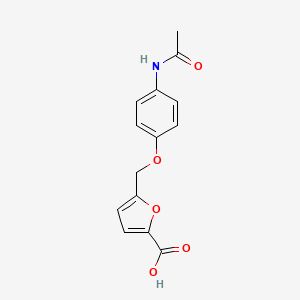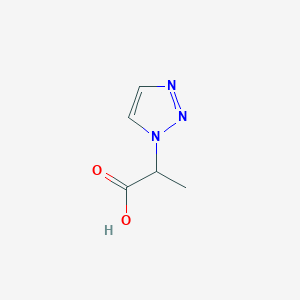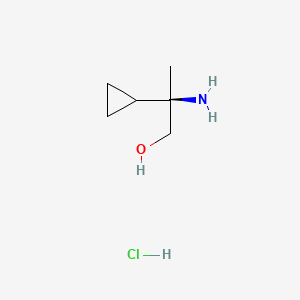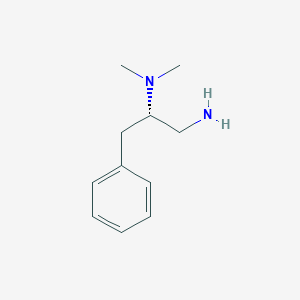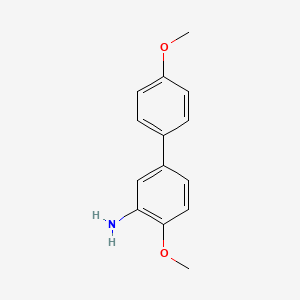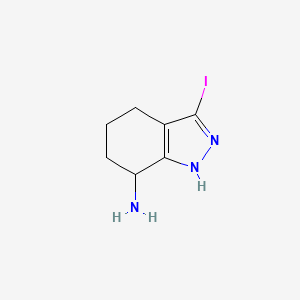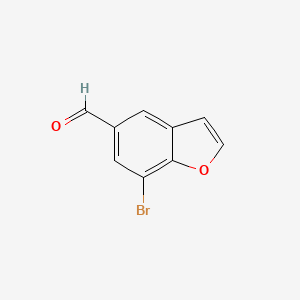
7-Bromobenzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 5th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-benzofuran-5-carbaldehyde typically involves the bromination of a benzofuran precursor followed by formylation. One common synthetic route starts with the bromination of 1-benzofuran to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-1-benzofuran is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the brominated benzofuran with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of 7-bromo-1-benzofuran-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, NaOEt in ethanol.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products Formed
Oxidation: 7-bromo-1-benzofuran-5-carboxylic acid.
Reduction: 7-bromo-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones derived from the aldehyde group.
Scientific Research Applications
7-Bromo-1-benzofuran-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-1-benzofuran-5-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s biological activity by enhancing its lipophilicity and facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde: Similar structure but with a dihydrobenzofuran ring.
7-Bromo-1-benzofuran-5-carboxylic acid: Oxidized form of the aldehyde compound.
7-Bromo-1-benzofuran-5-methanol: Reduced form of the aldehyde compound.
Uniqueness
7-Bromo-1-benzofuran-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5BrO2 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H |
InChI Key |
LDABWPPLTZJQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
